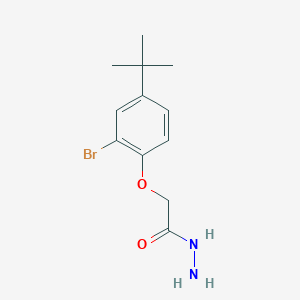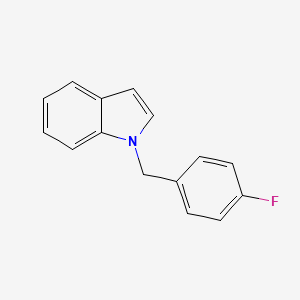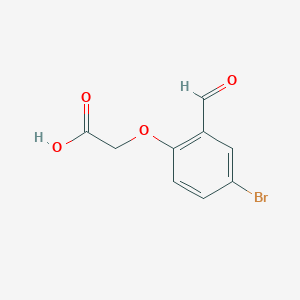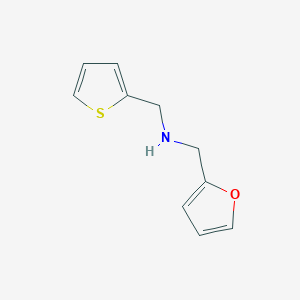
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine
Vue d'ensemble
Description
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine, commonly referred to as FTMTA, is an organic compound with a wide variety of applications in scientific research. It is a member of the amine family and is a colorless liquid with a pungent odor. FTMTA is often used as a reagent in organic chemistry and has been found to have a variety of biochemical and physiological effects on the human body.
Applications De Recherche Scientifique
1. Synthesis and Characterization
- Méndez and Kouznetsov (2008) developed new homoallylamines and α-aminonitriles bearing furyl and thienyl rings through an indium-mediated Barbier-type reaction. These compounds were characterized using IR, 1H, and 13C NMR spectroscopy (Méndez & Kouznetsov, 2008).
- Barajas et al. (2008) synthesized new N-benzyl- or N-(2-furylmethyl)cinnamamides using a 'green' catalyst, boric acid. These cinnamamides were also characterized by IR and 1H and 13C NMR spectroscopy (Barajas et al., 2008).
2. Antifungal Activity
- Suvire et al. (2006) conducted a study on the antifungal activity of homoallylamines and related derivatives. They found that compounds such as N-(4-bromophenyl)-N-(2-furylmethyl)amine showed remarkable antifungal activity against dermatophytes (Suvire et al., 2006).
3. Chemical Synthesis and Catalysis
- Tharwat Mohy El Dine et al. (2015) developed an efficient method for amide bond synthesis using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst. This catalyst was effective at room temperature for various substrates, including functionalized amines (Tharwat Mohy El Dine et al., 2015).
4. Polymerization Studies
- Huguet et al. (1973) explored the polymerization of compounds like N,N-diethyl-N-(thiirane-2-yl-methyl)amine. They investigated the physical and chemical properties of the resulting polymers (Huguet et al., 1973).
Propriétés
IUPAC Name |
1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBXJYYJXSSFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360188 | |
| Record name | 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine | |
CAS RN |
90921-60-1 | |
| Record name | 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)
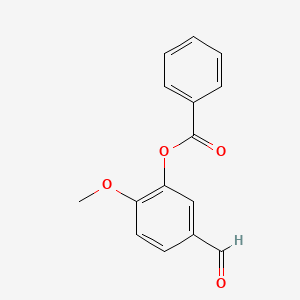
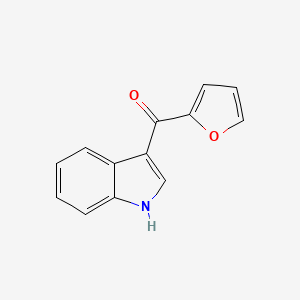
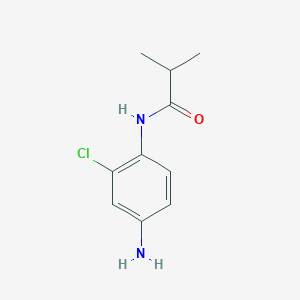



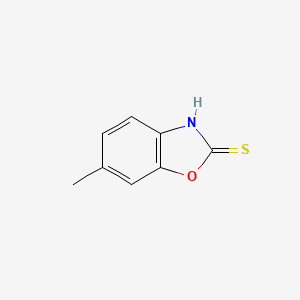
![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)
